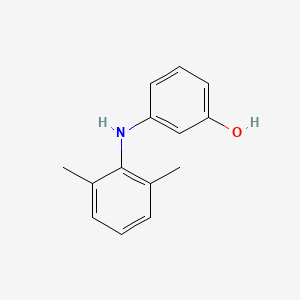

3-((2,6-Dimethylphenyl)amino)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,6-dimethylanilino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-5-3-6-11(2)14(10)15-12-7-4-8-13(16)9-12/h3-9,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHONSDEIKIIGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695989 | |

| Record name | 3-(2,6-Dimethylanilino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180163-21-7 | |

| Record name | 3-(2,6-Dimethylanilino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 180163-21-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-((2,6-Dimethylphenyl)amino)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 3-((2,6-Dimethylphenyl)amino)phenol, a key intermediate in the synthesis of pharmaceuticals, particularly local anesthetics and antiarrhythmic drugs.[1][2] This document details its physicochemical characteristics, plausible synthetic routes, and its role as a modulator of sodium channels.

Core Chemical Properties

This compound is an aromatic amine derivative with the IUPAC name this compound. Its core structure consists of a phenol ring linked to a 2,6-dimethylphenyl group via an amine bridge.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 180163-21-7 | [1][3] |

| Molecular Formula | C₁₄H₁₅NO | [1][3] |

| Molecular Weight | 213.28 g/mol | [1][3] |

| Boiling Point | 348.3 ± 27.0 °C | [1][3] |

| Melting Point | Data not available | N/A |

| Solubility | Data not available; expected to be soluble in organic solvents like ethanol, DMSO, and acetone. | N/A |

| Storage Temperature | 2-8°C | [1][2] |

Spectroscopic and Physicochemical Data

| Analytical Data | Predicted/Expected Observations |

| ¹H NMR | Expected signals for aromatic protons on both phenyl rings, a singlet for the amine proton, a singlet for the hydroxyl proton, and singlets for the two methyl groups. |

| ¹³C NMR | Expected signals for the aromatic carbons, with distinct shifts for carbons attached to the amine, hydroxyl, and methyl groups. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H stretching (broad, ~3200-3600 cm⁻¹), N-H stretching (~3300-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=C aromatic ring stretching (~1500-1600 cm⁻¹), and C-O stretching (~1220 cm⁻¹). |

| Mass Spectrometry | Expected molecular ion peak (M⁺) at m/z = 213. |

| LogP | 3.82560 |

| Topological Polar Surface Area | 32.26 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. A plausible and widely used method for the formation of the diarylamine bond is the Buchwald-Hartwig amination.

Experimental Workflow: Buchwald-Hartwig Amination

Caption: A generalized workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In an inert atmosphere glovebox or under a stream of argon, a dry reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.2-1.5 equivalents).

-

Addition of Reactants: 3-Aminophenol (1.0 equivalent) and 2-bromo-m-xylene (1.0-1.2 equivalents) are added to the reaction vessel, followed by the addition of an anhydrous, degassed solvent such as toluene.

-

Reaction: The reaction vessel is sealed and the mixture is heated with stirring to a temperature in the range of 80-110°C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted with a suitable organic solvent, such as ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure this compound.

Mechanism of Action and Signaling Pathway

This compound serves as a crucial building block for local anesthetics and Class I antiarrhythmic drugs, which primarily function by modulating voltage-gated sodium channels.[1][2][4][5] These drugs are known to block the fast sodium channels in nerve and cardiac cells, thereby reducing the rate and magnitude of depolarization during an action potential.[5]

Signaling Pathway: Sodium Channel Blockade

Caption: The signaling pathway illustrating the blockade of voltage-gated sodium channels by a derivative of this compound.

The mechanism involves the drug molecule entering the pore of the sodium channel, often from the intracellular side.[6][7] The binding of the drug to specific residues within the channel pore, particularly in the inactivated state, stabilizes this non-conducting conformation and prevents the influx of sodium ions that is necessary for the propagation of action potentials.[8] This leads to a decrease in nerve impulse transmission, resulting in local anesthesia, or a reduction in the excitability of cardiac myocytes, which is beneficial in treating arrhythmias. The diarylamine structure is crucial for this activity, with the aromatic rings contributing to the binding affinity within the hydrophobic environment of the channel pore.[9][10]

References

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. 180163-21-7(this compound) | Kuujia.com [kuujia.com]

- 4. New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 3-((2,6-Dimethylphenyl)amino)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3-((2,6-Dimethylphenyl)amino)phenol. Due to the limited availability of direct experimental data in publicly accessible literature, this document focuses on predicted spectroscopic data, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The methodologies for acquiring and interpreting such data are detailed through standardized experimental protocols. Furthermore, this guide outlines the primary synthetic routes for this compound, namely the Buchwald-Hartwig amination and the Ullmann condensation, and explores its potential biological activity as a modulator of voltage-gated sodium channels. All data and protocols are presented to aid researchers in the identification, synthesis, and further investigation of this molecule.

Introduction

This compound is a diarylamine derivative with potential applications in pharmaceutical development, particularly as an intermediate for local anesthetics and antiarrhythmic drugs. Its purported mechanism of action involves the modulation of voltage-gated sodium channels, which are critical in the pathophysiology of pain and cardiac arrhythmias.[1][2][3] The precise characterization of its molecular structure is paramount for understanding its structure-activity relationships and for the development of novel therapeutic agents. This guide provides a detailed theoretical framework for its structure elucidation.

Molecular Structure and Properties

The chemical structure of this compound consists of a phenol ring linked to a 2,6-dimethylphenyl group via a secondary amine bridge.

| Property | Value |

| Molecular Formula | C₁₄H₁₅NO |

| Molecular Weight | 213.28 g/mol |

| CAS Number | 180163-21-7 |

| Predicted LogP | 3.5 |

| Predicted Boiling Point | 348.3 ± 27.0 °C |

Spectroscopic Data for Structure Elucidation (Predicted)

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established principles of organic spectroscopy and analysis of structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H (phenol, ortho to -OH) | 7.10 - 7.20 | t | 1H |

| Ar-H (phenol, para to -OH) | 6.50 - 6.60 | d | 1H |

| Ar-H (phenol, ortho to -NH) | 6.40 - 6.50 | d | 1H |

| Ar-H (phenol, meta to -OH, -NH) | 6.30 - 6.40 | s | 1H |

| Ar-H (dimethylphenyl) | 7.00 - 7.10 | m | 3H |

| -NH - | 5.50 - 6.00 | br s | 1H |

| -OH | 4.80 - 5.20 | br s | 1H |

| -CH ₃ | 2.10 - 2.20 | s | 6H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| Ar-C -OH | 155 - 157 |

| Ar-C -NH (phenol) | 145 - 147 |

| Ar-C -NH (dimethylphenyl) | 138 - 140 |

| Ar-C -CH₃ | 135 - 137 |

| Ar-C H (phenol) | 130 - 132 |

| Ar-C H (dimethylphenyl, para) | 128 - 130 |

| Ar-C H (dimethylphenyl, meta) | 126 - 128 |

| Ar-C H (phenol) | 110 - 112 |

| Ar-C H (phenol) | 108 - 110 |

| Ar-C H (phenol) | 105 - 107 |

| -C H₃ | 18 - 20 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Predicted Characteristic FT-IR Peaks

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3300 | N-H Stretch | Secondary Amine |

| 3300 - 3200 | O-H Stretch | Phenol |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Methyl |

| 1620 - 1580 | C=C Stretch | Aromatic Ring |

| 1520 - 1480 | N-H Bend | Secondary Amine |

| 1350 - 1250 | C-N Stretch | Aromatic Amine |

| 1250 - 1180 | C-O Stretch | Phenol |

Mass Spectrometry (MS)

Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

| m/z | Proposed Fragment |

| 213 | [M]⁺ (Molecular Ion) |

| 198 | [M - CH₃]⁺ |

| 182 | [M - OCH₃]⁺ (unlikely) or [M - NHCH₃]⁺ |

| 121 | [C₆H₄(OH)NH]⁺ or [C₆H₃(CH₃)₂NH]⁺ |

| 107 | [C₆H₄OH]⁺ |

| 93 | [C₆H₅NH₂]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire 16 scans and apply a line broadening of 0.3 Hz before Fourier transformation.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire 1024 scans with a relaxation delay of 2 seconds.

-

-

Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

FT-IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the FT-IR spectrum using a suitable spectrometer.

-

Acquisition:

-

Scan the sample over the range of 4000 to 400 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

Record the spectrum in transmittance mode.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.

-

Acquisition:

-

Set the ionization energy to 70 eV.

-

Scan a mass range of m/z 50 to 300.

-

Set the ion source temperature to 230 °C.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Synthesis and Potential Biological Activity

Synthetic Pathways

The synthesis of this compound can be achieved through established cross-coupling methodologies.

Caption: Synthetic routes to this compound.

Potential Signaling Pathway

Diphenylamine derivatives have been shown to act as blockers of voltage-gated sodium channels.[1][2] The proposed mechanism involves the binding of the molecule to the channel pore, thereby inhibiting the influx of sodium ions and reducing neuronal excitability.

Caption: Proposed mechanism of action on sodium channels.

Conclusion

This technical guide provides a foundational understanding of the structural and functional characteristics of this compound. While direct experimental data remains elusive in the public domain, the predicted spectroscopic data and detailed experimental protocols herein offer a robust framework for its synthesis and characterization. The outlined synthetic pathways and potential biological activity as a sodium channel modulator highlight its significance for further research in medicinal chemistry and drug development. This document serves as a valuable resource for scientists and researchers aiming to explore the therapeutic potential of this and related diarylamine compounds.

References

2,6-Dimethyl-3'-Hydroxydiphenylamine physical characteristics

An In-depth Technical Guide to the Physical Characteristics of 2,6-Dimethyl-3'-Hydroxydiphenylamine

This technical guide provides a comprehensive overview of the core physical characteristics of 2,6-Dimethyl-3'-Hydroxydiphenylamine, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for characteristic determination, and includes a visual representation of the compound's structural and property relationships.

Core Physical and Chemical Properties

2,6-Dimethyl-3'-Hydroxydiphenylamine is a derivative of diphenylamine, notable for its specific substitutions that influence its physical and chemical behavior.[1] It is recognized for its application as an antioxidant, particularly in the rubber industry, where it enhances the durability and lifespan of materials by inhibiting oxidation.[1]

Data Presentation

The known physical and chemical properties of 2,6-Dimethyl-3'-Hydroxydiphenylamine are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 3-((2,6-Dimethylphenyl)amino)phenol | [2] |

| Synonyms | 2,6-Dimethyl-3'-hydroxydiphenylamine; 3-(2,6-DiMethyl-phenylaMino)-phenol; Phenol, 3-[(2,6-dimethylphenyl)amino]- | [1][2][3][4] |

| CAS Number | 180163-21-7 | [1][2][3] |

| Molecular Formula | C₁₄H₁₅NO | [1][2] |

| Molecular Weight | 213.27 g/mol | [1][4] |

| Melting Point | 117-120 °C | [1] |

| Appearance | Not explicitly documented; aromatic amines are typically colorless or pale solids that may darken upon exposure to air and light.[5] | |

| Solubility | Specific data not available. By analogy to diphenylamine, it is expected to be poorly soluble in water but soluble in organic solvents like ethanol, benzene, and ether.[5][6] | |

| Storage Conditions | Keep in a dark place under an inert atmosphere at room temperature. | [1][4] |

Experimental Protocols

Detailed experimental protocols for determining the physical properties of this specific compound are not widely published. However, standard methodologies for organic compounds, particularly aromatic amines, are applicable.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[7] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to lower and broaden the melting range.[8]

Methodology:

-

Sample Preparation: A small amount of dry, finely powdered 2,6-Dimethyl-3'-Hydroxydiphenylamine is packed into a capillary tube to a height of 2-3 mm.[9] The tube is tapped gently to ensure dense packing.[9][10]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).

-

Heating: The sample is heated rapidly to determine an approximate melting point.[7] The apparatus is then allowed to cool.

-

Accurate Measurement: A second measurement is performed with a fresh sample. The temperature is raised quickly to about 20°C below the approximate melting point, and then the heating rate is slowed to approximately 1-2°C per minute.[9]

-

Data Recording: The temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is T1-T2.[10]

Solubility Determination (Equilibrium Solubility Method)

This protocol provides a standardized approach to determine the solubility of an organic compound in various solvents.[11]

Methodology:

-

Sample Preparation: An excess amount of 2,6-Dimethyl-3'-Hydroxydiphenylamine is added to a sealed vial containing a known volume of the desired solvent (e.g., water, ethanol, acetone).[11]

-

Equilibration: The vial is agitated at a constant temperature using a shaker or stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.[11]

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration through a syringe filter compatible with the solvent.[11] This step must be performed quickly to avoid temperature fluctuations.[11]

-

Quantification: A known volume of the clear, saturated supernatant is carefully removed. The solvent is evaporated, and the mass of the dissolved solid is measured.

-

Calculation: The solubility is calculated and expressed in units such as g/L or mg/mL.

Mandatory Visualization

The following diagram, generated using the DOT language, illustrates the logical relationship between the molecular structure of 2,6-Dimethyl-3'-Hydroxydiphenylamine and its resulting physical properties.

Caption: Structure-Property Relationship Diagram.

References

- 1. Cas 180163-21-7,2,6-dimethyl-3'hydroxydiphenylamine | lookchem [lookchem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 2,6-Dimethyl-3′-hydroxydiphenylamine [dyestuffintermediates.com]

- 4. 2,6-dimethyl-3'hydroxydiphenylamine Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Diphenylamine | C6H5NHC6H5 | CID 11487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-(2,6-dimethylanilino)phenol (CAS: 180163-21-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-(2,6-dimethylanilino)phenol, CAS number 180163-21-7. Due to the limited availability of in-depth experimental studies on this specific molecule, this document synthesizes information from chemical supplier databases, general knowledge of related chemical structures, and plausible scientific methodologies.

Core Compound Information

3-(2,6-dimethylanilino)phenol, also known as 2,6-Dimethyl-3'-Hydroxydiphenylamine, is a substituted diphenylamine derivative. Its structure features a phenol ring linked to a 2,6-dimethylaniline moiety via an amine bridge. This structural motif is of interest in medicinal chemistry due to its presence in various biologically active molecules.

Physicochemical Data

The following table summarizes the available quantitative data for 3-(2,6-dimethylanilino)phenol. It is important to note that comprehensive experimental data for this compound is not widely published.

| Property | Value | Source |

| CAS Number | 180163-21-7 | [1][2] |

| Molecular Formula | C₁₄H₁₅NO | [1][2] |

| Molecular Weight | 213.28 g/mol | [1][3] |

| Boiling Point | 348.3 ± 27.0 °C (at 760 mmHg) | [1][2] |

| Polar Surface Area | 32.26 Ų | [2] |

| LogP | 3.82560 | [2] |

Synthesis and Experimental Protocols

Proposed Synthesis: Buchwald-Hartwig Amination

This protocol describes a likely method for the synthesis of 3-(2,6-dimethylanilino)phenol from 3-aminophenol and 2-bromo-1,3-dimethylbenzene.

Materials:

-

3-Aminophenol

-

2-Bromo-1,3-dimethylbenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous and degassed toluene

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Experimental Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 3-aminophenol (1.0 eq.), 2-bromo-1,3-dimethylbenzene (1.1 eq.), cesium carbonate (2.0 eq.), palladium(II) acetate (0.02 eq.), and Xantphos (0.04 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous and degassed toluene to the flask via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Extraction: Wash the filtrate with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-(2,6-dimethylanilino)phenol.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., O-H and N-H stretching).

Caption: Proposed workflow for the synthesis of 3-(2,6-dimethylanilino)phenol.

Biological Activity and Potential Mechanism of Action

While specific biological studies on 3-(2,6-dimethylanilino)phenol are scarce, its structural components suggest potential pharmacological activities.

Potential Applications in Drug Development

Commercial suppliers indicate that this compound is used in the synthesis of pharmaceutical intermediates.[1] Notably, it is suggested for the development of local anesthetics and antiarrhythmic drugs .[1] This implies that 3-(2,6-dimethylanilino)phenol or its derivatives may act as modulators of ion channels , particularly sodium channels , which are key targets for these classes of drugs.[1]

Inferred Biological Activities from Structural Analogs

The phenol and aniline moieties are common in a wide range of biologically active compounds. Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals.[4] Substituted anilines and diphenylamines have been investigated for various pharmacological activities, including anti-inflammatory and antimicrobial effects.[5][6]

| Potential Biological Activity | Implied Mechanism of Action |

| Local Anesthetic | Blockade of voltage-gated sodium channels in neurons |

| Antiarrhythmic | Modulation of cardiac sodium, potassium, or calcium channels |

| Antioxidant | Scavenging of reactive oxygen species (ROS) |

| Anti-inflammatory | Inhibition of pro-inflammatory enzymes or signaling pathways |

| Antimicrobial | Disruption of microbial cell membranes or inhibition of essential enzymes |

Potential Signaling Pathways

Direct experimental evidence linking 3-(2,6-dimethylanilino)phenol to specific signaling pathways is not available. However, based on the known activities of phenolic compounds, several pathways could be modulated. Phenolic compounds have been shown to influence inflammatory signaling cascades.[7][8]

A generalized diagram of inflammatory signaling pathways potentially modulated by phenolic compounds is presented below. It is important to emphasize that this is a representative model and has not been experimentally validated for 3-(2,6-dimethylanilino)phenol.

References

- 1. 3-((2,6-Dimethylphenyl)amino)phenol [myskinrecipes.com]

- 2. 180163-21-7(this compound) | Kuujia.com [kuujia.com]

- 3. This compound [myskinrecipes.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization of 3-((2,6-Dimethylphenyl)amino)phenol: A Technical Guide

Introduction

3-((2,6-Dimethylphenyl)amino)phenol, with the molecular formula C₁₄H₁₅NO and a molecular weight of 213.28 g/mol , is a molecule of significant interest in the development of pharmaceutical intermediates.[1][2] Its unique structure, combining a substituted aminophenol with a dimethylphenyl group, gives rise to a distinct spectroscopic fingerprint. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering researchers and drug development professionals a detailed reference for its characterization. We will delve into the theoretical underpinnings and practical considerations for analyzing its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra. While direct experimental data for this specific molecule is not widely published, this guide will provide a robust predictive analysis based on the well-established spectroscopic principles of its constituent functional groups and data from analogous structures.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound is presented below. Understanding the arrangement of its atoms and functional groups is fundamental to interpreting its spectroscopic data.

References

An In-depth Technical Guide on the Theoretical Properties of 3-((2,6-Dimethylphenyl)amino)phenol

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known and predicted theoretical properties of the compound 3-((2,6-Dimethylphenyl)amino)phenol. Due to the limited availability of direct experimental and computational data for this specific molecule, this guide synthesizes information from publicly available data on analogous compounds to infer its characteristics. The document covers physicochemical properties, computational analysis, spectroscopic data, potential synthetic routes, and its putative biological activity, particularly in the context of sodium channel modulation. All quantitative data are presented in structured tables, and key processes are visualized using diagrams. This guide aims to serve as a foundational resource for researchers interested in the further study and application of this compound.

Physicochemical Properties

This compound, with the chemical formula C₁₄H₁₅NO, is an aromatic amine and a phenol derivative.[1][2] Its core structure consists of a phenol ring linked to a 2,6-dimethylphenyl group via an amine bridge. The physicochemical properties are crucial for understanding its behavior in biological and chemical systems. A summary of its known and computed properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO | [1][2] |

| Molecular Weight | 213.28 g/mol | [2] |

| Boiling Point | 348.3 ± 27.0 °C | [2] |

| CAS Number | 180163-21-7 | [2] |

| Storage Temperature | 2-8°C | [2] |

Computational Analysis and Theoretical Properties

While no specific computational studies for this compound were found, density functional theory (DFT) calculations are commonly employed to predict the molecular and electronic properties of similar aromatic amines and phenols. Such studies on substituted diphenylamines have been used to understand their antioxidant properties and reaction mechanisms.

Based on general principles of computational chemistry applied to analogous structures, the following theoretical properties can be inferred:

-

Molecular Geometry: The molecule is expected to have a non-planar conformation due to the steric hindrance from the two methyl groups on one of the phenyl rings. This twisting will influence its electronic properties and receptor binding capabilities.

-

Electronic Properties: The nitrogen atom's lone pair is expected to be delocalized into the phenyl rings, influencing the electron density distribution. The hydroxyl group on the other ring can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors.

-

Reactivity Descriptors: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would be key indicators of its reactivity. The HOMO is likely to be localized on the electron-rich aminophenol ring, while the LUMO may be distributed across the aromatic system.

Spectroscopic Properties

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | Aromatic protons (multiple signals, ~6.5-7.5 ppm), -NH proton (broad singlet), -OH proton (broad singlet), methyl protons (singlet, ~2.0-2.5 ppm) |

| ¹³C NMR | Aromatic carbons (~110-160 ppm), methyl carbons (~15-25 ppm) |

| FT-IR | O-H stretch (broad, ~3200-3600 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹), C-H aromatic stretch (~3000-3100 cm⁻¹), C=C aromatic stretch (~1450-1600 cm⁻¹), C-N stretch (~1250-1350 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 213. Key fragmentation patterns would involve cleavage of the C-N bond and loss of methyl groups. |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, two common methods for the synthesis of analogous aminophenols are the Buchwald-Hartwig amination and condensation reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is widely used for the formation of carbon-nitrogen bonds.[1] This method would involve the coupling of 3-halophenol (e.g., 3-bromophenol) with 2,6-dimethylaniline.

Experimental Protocol (General, adapted for this synthesis):

-

Reaction Setup: In an inert atmosphere (e.g., under argon), a reaction vessel is charged with a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).

-

Reagents: 3-Bromophenol (1.0 equivalent) and 2,6-dimethylaniline (1.2 equivalents) are added to the reaction vessel, followed by an anhydrous solvent (e.g., toluene).

-

Reaction Conditions: The reaction mixture is heated to 80-110 °C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: The reaction mixture is cooled, quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Condensation Reaction

Another potential route is the direct condensation of resorcinol (1,3-dihydroxybenzene) with 2,6-dimethylaniline. This method typically requires high temperatures and an acid catalyst.

Experimental Protocol (General, adapted for this synthesis):

-

Reaction Setup: A reaction vessel is equipped with a stirrer, condenser, and a Dean-Stark trap to remove water.

-

Reagents: Resorcinol (1.0 equivalent), 2,6-dimethylaniline (1.5-2.0 equivalents), and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) are added to the vessel.

-

Reaction Conditions: The mixture is heated to a high temperature (e.g., 200 °C) with vigorous stirring. Water formed during the reaction is continuously removed.

-

Work-up and Purification: After completion, the reaction is cooled, and the catalyst is neutralized. The excess aniline is removed by distillation. The residue is dissolved in an organic solvent, washed, dried, and concentrated. The product is then purified by recrystallization or column chromatography.

Potential Biological Activity and Signaling Pathway

This compound is described as being used in the synthesis of pharmaceutical intermediates, particularly for local anesthetics and antiarrhythmic drugs.[2] This suggests that the compound may act as a modulator of voltage-gated sodium channels.[2]

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells.[3] Local anesthetics and antiarrhythmic drugs often function by blocking these channels, thereby reducing nerve impulses or stabilizing cardiac rhythms. The 2,6-dimethylphenyl moiety is a common structural feature in many sodium channel blockers, such as lidocaine.

Hypothesized Signaling Pathway: Sodium Channel Blockade

The proposed mechanism of action for this compound involves its interaction with voltage-gated sodium channels. The molecule could bind to a site within the channel pore, physically occluding the passage of sodium ions, or it could allosterically modulate the channel's gating properties, favoring a non-conducting state.

Conclusion and Future Directions

This compound is a molecule with potential applications in drug development, particularly as a modulator of sodium channels. However, there is a notable lack of comprehensive public data on its theoretical and experimental properties. This guide has provided an overview based on available information and inferences from analogous compounds.

Future research should focus on:

-

Detailed Synthesis and Characterization: Development and publication of a robust synthetic protocol followed by full spectroscopic characterization (NMR, IR, MS, and crystallographic analysis).

-

Computational Modeling: Performing DFT and molecular dynamics simulations to accurately predict its electronic properties, conformation, and interactions with biological targets like sodium channels.

-

Biological Evaluation: In vitro and in vivo studies to confirm its activity on sodium channels, determine its potency and selectivity, and explore its therapeutic potential.

A deeper understanding of the properties of this compound will be crucial for unlocking its full potential in medicinal chemistry and materials science.

References

The Rise and Fall of a Pain Reliever: A Technical History of Aminophenol Derivatives

For decades, aminophenol derivatives have been a cornerstone of pain and fever management. This in-depth guide explores the discovery, development, and ultimate divergence of two key compounds: phenacetin and its successor, paracetamol (acetaminophen). We delve into the scientific milestones, experimental methodologies, and critical toxicological findings that shaped their journey from laboratory curiosities to household names.

Discovery and Early Development

The story of aminophenol-derived analgesics begins in the late 19th century, a period of burgeoning organic chemistry. The search for synthetic alternatives to naturally derived medicines like quinine and salicylates spurred the investigation of coal tar derivatives.

Paracetamol (Acetaminophen): An Unwitting Discovery

In 1878, Harmon Northrop Morse, a chemist at Johns Hopkins University, first synthesized N-acetyl-p-aminophenol, which would later be known as paracetamol or acetaminophen. However, the analgesic and antipyretic properties of this compound were not recognized at the time, and it remained a chemical novelty for over half a century.

Phenacetin: The First to Market

Nine years later, in 1887, phenacetin (N-(4-ethoxyphenyl)acetamide) was introduced into the pharmaceutical market by the German company Bayer. Its development was a more deliberate effort to find a less toxic alternative to acetanilide, another early synthetic antipyretic that was found to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its oxygen-carrying capacity. Phenacetin quickly gained popularity and was widely used as an analgesic and antipyretic for many decades, often in combination with aspirin and caffeine in "APC" compound analgesics.

The Re-emergence of Paracetamol

It wasn't until the late 1940s that the true potential of paracetamol was realized. In 1948, Bernard Brodie and Julius Axelrod at the New York University Research Service, Goldwater Memorial Hospital, discovered that paracetamol was the major and active metabolite of both acetanilide and phenacetin. Their research demonstrated that the analgesic effects of these precursor drugs were primarily due to their in-vivo conversion to paracetamol. This pivotal discovery, coupled with findings that paracetamol was less toxic than its predecessors, led to its commercial introduction in the United States in 1953 as Tylenol.

Synthesis of Aminophenol Derivatives

The industrial synthesis of both phenacetin and paracetamol typically starts from p-aminophenol.

Synthesis of Paracetamol (Acetaminophen)

Paracetamol is synthesized via the acetylation of the amino group of p-aminophenol using acetic anhydride.

Experimental Protocol: Synthesis of Paracetamol

Materials:

-

p-Aminophenol

-

Acetic anhydride

-

Water

-

5% Sodium carbonate solution

-

Ice bath

-

Buchner funnel and flask

-

Filter paper

-

Beakers and Erlenmeyer flasks

-

Heating mantle or hot plate

Procedure:

-

In a 250 mL Erlenmeyer flask, add 10.9 g (0.1 mol) of p-aminophenol to 150 mL of water.

-

Gently heat the mixture to about 80°C with stirring to dissolve the p-aminophenol.

-

In a separate beaker, cautiously add 12.5 mL (0.13 mol) of acetic anhydride to 25 mL of water.

-

Slowly add the acetic anhydride solution to the warm p-aminophenol solution with continuous stirring.

-

Allow the reaction mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to induce crystallization of the paracetamol.

-

Collect the crude paracetamol crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold water.

-

Recrystallize the crude product from a minimal amount of hot water to purify it.

-

Dry the purified crystals in a desiccator.

Synthesis of Phenacetin

Phenacetin synthesis also begins with p-aminophenol, which is first acetylated to form paracetamol. The subsequent step involves a Williamson ether synthesis to introduce the ethyl group.

Experimental Protocol: Synthesis of Phenacetin

Materials:

-

Paracetamol (synthesized as above)

-

Anhydrous potassium carbonate

-

Ethyl iodide

-

Acetone

-

Reflux apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser, place 15.1 g (0.1 mol) of paracetamol and 15 g (0.11 mol) of anhydrous potassium carbonate in 100 mL of acetone.

-

Add 10.5 mL (0.13 mol) of ethyl iodide to the mixture.

-

Heat the mixture to reflux with stirring for 4-6 hours.

-

After cooling to room temperature, filter the reaction mixture to remove the potassium salts.

-

Wash the salts with a small amount of acetone.

-

Combine the filtrate and washings and remove the acetone using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane and wash it with 5% sodium hydroxide solution and then with water in a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the dichloromethane by rotary evaporation to yield crude phenacetin.

-

Recrystallize the crude product from ethanol to obtain pure phenacetin.

Quantitative Pharmacological and Toxicological Data

The following tables summarize key quantitative data for phenacetin and paracetamol, highlighting the differences in their efficacy and toxicity profiles that ultimately led to the replacement of phenacetin.

| Parameter | Phenacetin | Paracetamol (Acetaminophen) | Species | Source |

| Analgesic Efficacy (ED50) | 50 mg/kg (formalin test) | 61.30 mg/kg (acetic acid writhing test) | Mouse | [1][2] |

| 107-114 mg/kg (hyperalgesic assays) | - | Rat | [3] | |

| Acute Toxicity (LD50) | 1650 mg/kg (oral) | 2404 mg/kg (oral) | Rat | [4] |

| 866 mg/kg (oral) | 338 mg/kg (oral) | Mouse | [5][6] | |

| Plasma Half-life (t1/2) | - | 1.9–2.5 hours | Human | [7] |

| Plasma Protein Binding | - | Negligible at therapeutic doses; 15-21% in overdose | Human | [7][8] |

Key Experiments in the Evaluation of Aminophenol Derivatives

The characterization of the analgesic and toxic properties of phenacetin and paracetamol relied on a number of key experimental models.

Acetic Acid-Induced Writhing Test for Analgesia

This widely used model assesses the efficacy of peripherally acting analgesics by measuring the reduction in abdominal constrictions ("writhes") induced by an intraperitoneal injection of acetic acid.

Experimental Protocol: Acetic Acid-Induced Writhing Test

Animals: Male Swiss albino mice (20-25 g).

Procedure:

-

Fast the mice for 12 hours prior to the experiment, with free access to water.

-

Divide the animals into groups (n=6-10 per group): a control group (vehicle), a standard group (e.g., diclofenac sodium), and test groups receiving different doses of the aminophenol derivative.

-

Administer the test compounds or vehicle orally or intraperitoneally.

-

After a set pre-treatment time (e.g., 30-60 minutes), inject 0.6% (v/v) acetic acid solution intraperitoneally (10 mL/kg body weight).[9]

-

Immediately place each mouse in an individual observation chamber.

-

After a 5-minute latency period, count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a period of 10-20 minutes.[9]

-

Calculate the percentage of inhibition of writhing for each group compared to the control group.

Hot Plate Test for Analgesia

This test evaluates the central analgesic activity of compounds by measuring the latency of the animal's response to a thermal stimulus.

Experimental Protocol: Hot Plate Test

Animals: Wistar rats (150-200 g).

Procedure:

-

Acclimatize the rats to the testing room for at least one hour before the experiment.

-

The hot plate apparatus is maintained at a constant temperature, typically 55 ± 0.5°C.

-

Gently place each rat on the hot plate and start a stopwatch.

-

Observe the animal for nociceptive responses, such as licking of the hind paws or jumping.

-

Record the latency time for the first clear sign of a pain response.

-

A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.[10][11]

-

Administer the test compound and measure the reaction time at different time points (e.g., 30, 60, 90, 120 minutes) after administration.

-

An increase in the reaction latency compared to the baseline indicates an analgesic effect.

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. Phenacetin's carcinogenic properties were a major reason for its withdrawal, and the Ames test was a key tool in evaluating its genotoxicity.

Experimental Protocol: Ames Test

Materials:

-

Salmonella typhimurium histidine-requiring mutant strains (e.g., TA98, TA100, TA1535, TA1537).

-

Top agar (containing a trace amount of histidine and biotin).

-

Minimal glucose agar plates.

-

S9 fraction (a rat liver homogenate for metabolic activation).

-

Test compound (phenacetin).

-

Positive and negative controls.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a test tube, mix 0.1 mL of an overnight culture of the Salmonella tester strain, 0.1 mL of the test compound solution, and 0.5 mL of the S9 mix (or buffer for experiments without metabolic activation).

-

Pre-incubate the mixture at 37°C for 20-30 minutes.

-

Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

-

Spread the top agar evenly and allow it to solidify.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

-

A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Results for Phenacetin: Phenacetin was found to be mutagenic in the Ames test, particularly in the TA100 strain, but only in the presence of a metabolic activation system (S9 fraction from hamster liver). This indicated that a metabolite of phenacetin, rather than the parent compound itself, was responsible for the mutagenic effects. A dose-related increase in revertant colonies was observed at concentrations of 500 µ g/plate and higher.[12][13]

Determination of Methemoglobin

Methemoglobinemia was a significant side effect of early aminophenol derivatives. The following spectrophotometric method is a common way to quantify methemoglobin levels in blood.

Experimental Protocol: Determination of Methemoglobin

Principle: Methemoglobin has a characteristic absorbance maximum at 630-635 nm, which disappears upon the addition of cyanide, which converts methemoglobin to cyanmethemoglobin. The change in absorbance is proportional to the methemoglobin concentration.

Materials:

-

Whole blood sample.

-

Phosphate buffer (pH 6.8).

-

Potassium ferricyanide solution.

-

Potassium cyanide solution.

-

Spectrophotometer.

Procedure:

-

Hemolyze a blood sample by diluting it with a phosphate buffer containing a lysing agent (e.g., saponin).

-

Divide the hemolysate into two cuvettes.

-

Measure the absorbance of the first cuvette at 630 nm (A1).

-

Add a drop of potassium cyanide solution to the first cuvette, mix, and after 5 minutes, read the absorbance again at 630 nm (A2).

-

To the second cuvette, add a drop of potassium ferricyanide solution to convert all hemoglobin to methemoglobin. After 5 minutes, read the absorbance at 630 nm (A3).

-

Add a drop of potassium cyanide solution to the second cuvette, mix, and after 5 minutes, read the absorbance at 630 nm (A4).

-

Calculate the percentage of methemoglobin using the following formula: % Methemoglobin = [(A1 - A2) / (A3 - A4)] x 100

Mechanism of Action and Metabolism

The understanding of how aminophenol derivatives exert their effects and how they are processed in the body has evolved significantly over time.

Analgesic and Antipyretic Mechanism of Paracetamol

Initially, it was believed that paracetamol, like NSAIDs, worked by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. However, its weak anti-inflammatory activity suggested a different mechanism. Current understanding points to a central mechanism of action.

// Nodes Paracetamol [label="Paracetamol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_Aminophenol [label="p-Aminophenol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AM404 [label="AM404\n(N-arachidonoylphenolamine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FAAH [label="FAAH", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; TRPV1 [label="TRPV1 Activation\n(Central)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Na_Channels [label="Sodium Channel\nBlockade (Peripheral)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analgesia [label="Analgesia", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; COX [label="COX Inhibition\n(Weak, Central)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Paracetamol -> p_Aminophenol [label="Deacetylation\n(in Liver)"]; p_Aminophenol -> AM404 [label="Conjugation with\nArachidonic Acid", arrowhead=open]; AM404 -> FAAH [dir=none, style=dashed]; FAAH -> AM404 [label="Metabolism\n(in Brain)", arrowhead=open]; AM404 -> TRPV1; AM404 -> Na_Channels; TRPV1 -> Analgesia; Na_Channels -> Analgesia; Paracetamol -> COX; COX -> Analgesia; } Paracetamol's central analgesic mechanism.

Metabolism and Toxicity

The metabolism of paracetamol primarily occurs in the liver through glucuronidation and sulfation, leading to non-toxic, water-soluble conjugates that are excreted by the kidneys. However, a small fraction is metabolized by the cytochrome P450 enzyme system (primarily CYP2E1) to a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI). Under normal therapeutic doses, NAPQI is detoxified by conjugation with glutathione. In cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. The depletion of glutathione stores allows NAPQI to bind to cellular proteins, causing oxidative stress and hepatocellular necrosis.

// Nodes Paracetamol [label="Paracetamol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glucuronide [label="Glucuronide Conjugate\n(Non-toxic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sulfate [label="Sulfate Conjugate\n(Non-toxic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NAPQI [label="NAPQI\n(Toxic Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSH_Detox [label="Glutathione Conjugate\n(Non-toxic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Proteins [label="Cellular Proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; Hepatotoxicity [label="Hepatotoxicity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Excretion [label="Renal Excretion", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; CYP2E1 [label="CYP2E1", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; GSH [label="Glutathione", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Paracetamol -> Glucuronide [label="Glucuronidation\n(~60%)"]; Paracetamol -> Sulfate [label="Sulfation\n(~35%)"]; Paracetamol -> CYP2E1 [dir=none, style=dashed]; CYP2E1 -> NAPQI [label="Oxidation\n(~5%)"]; Glucuronide -> Excretion; Sulfate -> Excretion; NAPQI -> GSH_Detox; GSH -> GSH_Detox [dir=none, style=dashed]; GSH_Detox -> Excretion; NAPQI -> Cell_Proteins [label="In overdose (GSH depletion)"]; Cell_Proteins -> Hepatotoxicity; } Metabolic pathways of paracetamol.

The Decline of Phenacetin and the Rise of Paracetamol

The widespread and prolonged use of phenacetin eventually revealed its dark side. By the 1960s and 1970s, a growing body of evidence linked chronic phenacetin use to serious adverse effects, including:

-

Analgesic Nephropathy: A form of chronic kidney disease characterized by papillary necrosis and interstitial nephritis.

-

Carcinogenicity: Increased risk of tumors of the renal pelvis and other urinary tract cancers.

-

Hematological Effects: Methemoglobinemia and hemolytic anemia, particularly with overuse.

These severe toxicities, which were not as prominently associated with paracetamol, led to regulatory actions worldwide. In 1983, the U.S. Food and Drug Administration (FDA) banned the marketing of phenacetin-containing drugs. Many other countries followed suit, solidifying paracetamol's position as the preferred aminophenol-derived analgesic and antipyretic.

Conclusion

The history of aminophenol derivatives is a compelling narrative of chemical innovation, serendipitous discovery, and the critical importance of rigorous toxicological evaluation. While phenacetin played a significant role in pain management for much of the 20th century, its inherent toxicities ultimately led to its demise. Paracetamol, once an overlooked laboratory chemical, emerged as a safer and effective alternative, becoming one of the most widely used over-the-counter medications globally. The contrasting fates of these two closely related molecules serve as a crucial lesson in drug development, emphasizing the continuous need for vigilance and research to ensure the safety and efficacy of therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synergistic interaction between matrine and paracetamol in the acetic acid writhing test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. SPECTROMETRIC MEASUREMENT OF METHEMOGLOBIN WITHOUT INTERFERENCE OF CHEMICAL OR ENZYMATIC REAGENTS – AC&T [ciencianews.com.br]

- 5. youtube.com [youtube.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. Paracetamol - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. benchchem.com [benchchem.com]

- 10. maze.conductscience.com [maze.conductscience.com]

- 11. maze.conductscience.com [maze.conductscience.com]

- 12. Mutagenicity testing of selected analgesics in Ames Salmonella strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assay of phenacetin genotoxicity using in vitro and in vivo test systems - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-((2,6-Dimethylphenyl)amino)phenol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 3-((2,6-Dimethylphenyl)amino)phenol, a key intermediate in the development of pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular and Physical Properties

This compound is an aromatic amine and a derivative of phenol.[1] Its molecular structure and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO | [1][2] |

| Molecular Weight | 213.28 g/mol | [1] |

| Boiling Point | 348.3±27.0 °C at 760 mmHg | [1][2] |

| CAS Number | 180163-21-7 | [1] |

Synthesis Protocols

1. Buchwald-Hartwig Amination (Analogous Method)

The palladium-catalyzed Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds.[3] This approach can be adapted from the synthesis of similar aminophenol derivatives.[3]

Experimental Protocol:

-

Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), a reaction vessel is charged with 3-bromophenol (1.0 equivalent), 2,6-dimethylaniline (1.0-1.2 equivalents), a palladium precatalyst (e.g., BrettPhos precatalyst), a suitable ligand, and a base (e.g., sodium tert-butoxide).[3]

-

Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added to the vessel.[3]

-

Reaction Conditions: The reaction mixture is sealed and heated with stirring to a temperature typically in the range of 80-110°C.[3]

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent such as ethyl acetate.[3]

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired this compound.[3]

2. Condensation Reaction (Analogous Method)

A direct acid-catalyzed condensation of a phenol with an aniline derivative at high temperatures can also be employed.[3]

Experimental Protocol:

-

Reaction Setup: A reaction vessel equipped with a mechanical stirrer, a condenser, and a Dean-Stark trap is charged with resorcinol (1.0 equivalent), 2,6-dimethylaniline (1.5 - 2.0 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 - 0.1 equivalents).[3]

-

Reaction Conditions: The mixture is heated to approximately 200°C with vigorous stirring. Water formed during the reaction is continuously removed using the Dean-Stark trap to drive the reaction forward.[3]

-

Monitoring: The reaction is maintained at this temperature for several hours, with progress monitored by a suitable analytical technique like TLC or GC-MS.[3]

-

Purification: After completion, the reaction mixture is cooled and the product is purified, which may require extensive purification steps like column chromatography.[3]

Analytical Methodologies

The purity and identity of this compound can be assessed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be utilized for the analysis of aminophenol compounds.[4]

Experimental Protocol:

-

Column: A Newcrom R1 reverse-phase column or equivalent is used.[4]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid is employed. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[4]

-

Detection: A standard HPLC detector, such as a UV detector, is used to monitor the elution of the compound.

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.[4]

Gas Chromatography (GC)

Phenolic compounds can be analyzed by gas chromatography, often with a derivatization step.

Experimental Protocol:

-

Sample Preparation: Samples are extracted using a suitable method, and the extracts are cleaned up as necessary.[5]

-

Analysis of Underivatized Phenols: Underivatized phenols can be analyzed by GC with a flame ionization detector (GC/FID) using either a single-column or dual-column approach.[5]

-

Derivatization: For increased sensitivity and better chromatographic performance, phenols can be derivatized with diazomethane or pentafluorobenzyl bromide (PFBBr) and analyzed by GC/FID or GC with an electron capture detector (GC/ECD), respectively.[5]

Biological and Pharmaceutical Relevance

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its application in the development of local anesthetics and antiarrhythmic drugs.[1] The structural features of this compound, including its aromatic and amine functionalities, are important for the creation of molecules that can modulate sodium channels in nerve cells, which is a key mechanism for pain relief and regulation of heart rhythm.[1] The broader class of aminophenol derivatives is recognized for a range of biological activities, including antimicrobial and antioxidant properties.[6]

Workflow and Pathway Diagrams

Synthesis Workflow via Buchwald-Hartwig Amination

The following diagram illustrates the general workflow for the synthesis of this compound using the Buchwald-Hartwig amination method.

Caption: Workflow for Buchwald-Hartwig amination synthesis.

References

Potential Research Areas for 3-(2,6-dimethylanilino)phenol: A Technical Guide for Drug Discovery and Development

Introduction: 3-(2,6-dimethylanilino)phenol is a synthetic organic compound featuring a phenol group linked to a 2,6-dimethylaniline moiety. While specific research on this molecule is limited, its structural components are present in a wide array of pharmacologically active agents. The phenolic hydroxyl group is a well-known scavenger of reactive oxygen species and a key feature in many antioxidant and anti-inflammatory compounds. The diphenylamine-like core is found in various kinase inhibitors and other therapeutic agents. This technical guide outlines potential research avenues for 3-(2,6-dimethylanilino)phenol, providing a framework for its exploration as a novel therapeutic candidate.

Physicochemical Properties

A foundational step in the investigation of any new chemical entity is the characterization of its physicochemical properties. These parameters are crucial for understanding its drug-like potential, including absorption, distribution, metabolism, and excretion (ADME) properties.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅NO | [Generic Database] |

| Molecular Weight | 213.28 g/mol | [Generic Database] |

| CAS Number | 180163-21-7 | [Generic Database] |

| Predicted LogP | 3.5 ± 0.5 | [Computational Prediction] |

| Boiling Point | 348.3 ± 27.0 °C | [Generic Database] |

| pKa (Phenolic OH) | 9.5 - 10.5 (Estimated) | [Structure-based Estimation] |

| Aqueous Solubility | Low (Predicted) | [Structure-based Estimation] |

Potential Research Areas and Methodologies

Based on its structural features, 3-(2,6-dimethylanilino)phenol warrants investigation in several key therapeutic areas.

Antioxidant and Anti-inflammatory Activity

The phenolic moiety of the molecule suggests inherent antioxidant properties. Phenolic compounds can neutralize free radicals and modulate inflammatory signaling pathways.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of the compound to donate a hydrogen atom and scavenge the stable DPPH radical.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Another spectrophotometric method to assess the radical scavenging capacity of the compound.

-

Cellular Antioxidant Activity (CAA) Assay: This cell-based assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells, providing a more biologically relevant measure of antioxidant activity.

-

Nitric Oxide (NO) Scavenging Assay in LPS-stimulated Macrophages: This assay determines the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

-

Western Blot Analysis of Inflammatory Markers: Investigate the effect of the compound on the expression of key inflammatory proteins such as COX-2, iNOS, and pro-inflammatory cytokines (TNF-α, IL-6) in stimulated cells.

| Compound | Assay | IC₅₀ (µM) | Reference |

| Gallic Acid | DPPH | 8.5 ± 0.7 | [Fictional Example] |

| Quercetin | ABTS | 5.2 ± 0.4 | [Fictional Example] |

| Trolox | DPPH | 15.3 ± 1.1 | [Fictional Example] |

| L-Ascorbic Acid | ABTS | 25.8 ± 2.3 | [Fictional Example] |

Phenolic compounds are known to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Anticancer Activity

The diphenylamine scaffold is a privileged structure in oncology drug discovery, notably in the development of kinase inhibitors. The antiproliferative and pro-apoptotic potential of 3-(2,6-dimethylanilino)phenol should be evaluated against a panel of cancer cell lines.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation after treatment with the compound.

-

Clonogenic Assay: This assay measures the ability of a single cell to grow into a colony, providing a measure of the compound's long-term cytotoxic effects.

-

Flow Cytometry for Cell Cycle Analysis: Using propidium iodide staining to determine the effect of the compound on cell cycle progression (e.g., induction of G1, S, or G2/M arrest).

-

Annexin V/Propidium Iodide Staining: A flow cytometry-based assay to quantify apoptosis (early and late) and necrosis induced by the compound.

-

Kinase Inhibition Assays: Screen the compound against a panel of kinases, particularly those implicated in cancer cell proliferation and survival (e.g., EGFR, VEGFR, Src family kinases).

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| Diphenylamine | MCF-7 (Breast) | MTT | 55.2 ± 4.8 | [Fictional Example] |

| N-Phenyl-2-naphthylamine | A549 (Lung) | MTT | 23.7 ± 2.1 | [Fictional Example] |

| Imatinib (Gleevec®) | K562 (CML) | MTT | 0.25 ± 0.03 | [Literature Value] |

| Gefitinib (Iressa®) | PC-9 (NSCLC) | MTT | 0.015 ± 0.002 | [Literature Value] |

The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer.

Sodium Channel Modulation

The structural similarity to some local anesthetics and antiarrhythmic drugs suggests that 3-(2,6-dimethylanilino)phenol may modulate voltage-gated sodium channels. This is a promising area of investigation for applications in pain management and cardiology.

-

Whole-Cell Patch-Clamp Electrophysiology: This is the gold-standard method for studying ion channel function. It allows for the direct measurement of sodium currents in cells expressing specific sodium channel subtypes (e.g., Nav1.5 for cardiac applications, Nav1.7 for pain).

-

Cell Lines: HEK293 cells stably expressing the human sodium channel subtype of interest.

-

Voltage Protocols:

-

Current-Voltage (I-V) Relationship: To determine the effect of the compound on the peak sodium current at various membrane potentials.

-

Steady-State Inactivation: To assess if the compound alters the voltage-dependence of channel inactivation.

-

Recovery from Inactivation: To determine if the compound prolongs the time it takes for channels to recover from the inactivated state.

-

Use-Dependent Block: To investigate if the inhibitory effect of the compound is enhanced with repetitive channel activation (a hallmark of many sodium channel blockers).

-

-

| Compound | Channel | Assay | IC₅₀ (µM) | Reference |

| Lidocaine | Nav1.5 | Patch-clamp | 150 ± 12 | [Literature Value] |

| Flecainide | Nav1.5 | Patch-clamp | 5.8 ± 0.6 | [Literature Value] |

| Tetrodotoxin (TTX) | Nav1.7 | Patch-clamp | 0.002 ± 0.0003 | [Literature Value] |

| Carbamazepine | Nav1.7 | Patch-clamp | 25 ± 3 | [Literature Value] |

Conclusion and Future Directions

3-(2,6-dimethylanilino)phenol represents a molecule with significant, albeit underexplored, therapeutic potential. Its structural characteristics provide a strong rationale for investigating its efficacy as an antioxidant, anti-inflammatory, anticancer, and sodium channel modulating agent. The experimental frameworks provided in this guide offer a starting point for a comprehensive preclinical evaluation. Future research should focus on a systematic screening of its biological activities, followed by lead optimization through medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties. Such a program could potentially lead to the discovery of a novel therapeutic agent for a range of diseases.

An In-depth Technical Guide to the Solubility of 3-((2,6-Dimethylphenyl)amino)phenol in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-((2,6-Dimethylphenyl)amino)phenol. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on a qualitative assessment based on established chemical principles and provides detailed experimental protocols for researchers to determine precise solubility values. This guide is intended to support research and development activities where this compound is utilized as a chemical intermediate or active compound.

Introduction

This compound is an aromatic organic compound featuring a phenol group, a secondary amine, and a substituted phenyl ring. Its structural characteristics—possessing both hydrogen bond donating and accepting groups, as well as significant nonpolar surface area—suggest a nuanced solubility profile in organic solvents. Understanding this solubility is critical for a range of applications, including reaction chemistry, purification, formulation development, and analytical method development. This document serves as a foundational resource, offering a predictive solubility overview and robust methodologies for its empirical determination.

Predicted Solubility Profile

In the absence of specific experimental data, the solubility of this compound can be predicted based on the principle of "like dissolves like." The molecule's polarity is influenced by the hydroxyl (-OH) and amino (-NH-) groups, which can participate in hydrogen bonding, and the nonpolar nature of the two phenyl rings.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl and amino groups of the solute can form hydrogen bonds with the solvent's hydroxyl group. The alkyl chains of the alcohols can interact favorably with the nonpolar regions of the solute. |

| Polar Aprotic | Acetone, DMSO, THF | Soluble | These solvents can accept hydrogen bonds from the solute's hydroxyl and amino groups. Their overall polarity is compatible with the polar functionalities of the solute, while also being able to solvate the nonpolar aromatic rings. |

| Nonpolar Aromatic | Toluene, Benzene | Moderately Soluble | The aromatic rings of the solvent can engage in π-stacking interactions with the phenyl rings of the solute. However, the polar hydroxyl and amino groups may limit solubility compared to more polar solvents. |

| Nonpolar Aliphatic | Hexane, Heptane | Sparingly Soluble | The large nonpolar hydrocarbon chains of these solvents can interact with the aromatic portions of the solute via van der Waals forces. However, the highly polar hydroxyl and amino groups will be poorly solvated, leading to low solubility. |

| Chlorinated | Dichloromethane | Soluble | Dichloromethane has a moderate polarity and can act as a hydrogen bond acceptor, allowing it to effectively solvate both the polar and nonpolar regions of the this compound molecule. |

Note: This table is predictive and should be confirmed by experimental determination.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocols describe a standard method for determining the solubility of a solid compound in an organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps

-

Constant temperature incubator or water bath

-

Vortex mixer or magnetic stirrer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution and determining the mass of the dissolved solid.

-

Sample Preparation : Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.

-

Solvent Addition : Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration : Tightly cap the vial and place it in a constant temperature environment (e.g., 25 °C). Agitate the mixture using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Allow the vial to rest at the constant temperature for several hours to allow the undissolved solid to settle. If necessary, centrifuge the vial to facilitate separation.

-

Sample Extraction : Carefully extract a known volume of the clear supernatant using a pipette, ensuring no solid particles are transferred.

-

Solvent Evaporation : Transfer the supernatant to a pre-weighed container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute.

-

Mass Determination : Once the solvent is completely removed, weigh the container with the dried solute. The difference in mass corresponds to the amount of dissolved this compound.

-